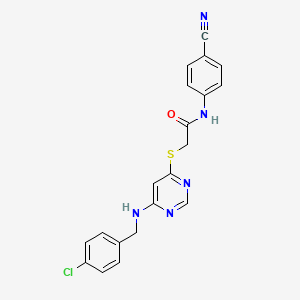

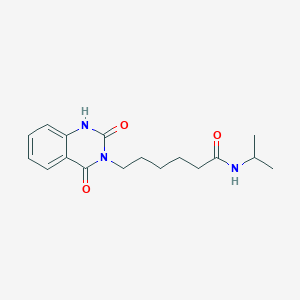

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target specific enzymes or biological pathways.

Scientific Research Applications

Antiviral Activity

Pyrimidine derivatives, such as the compound , have been studied for their antiviral properties. These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for antiviral drug development. The specific mechanisms by which they exert their antiviral effects can include the inhibition of viral entry into host cells, the interference with viral replication machinery, or the modulation of the host’s immune response to enhance antiviral defense .

Anticancer Potential

The structural features of pyrimidine derivatives allow them to interact with various biological targets that are relevant in cancer therapy. They can act as kinase inhibitors, disrupting signaling pathways that are crucial for tumor growth and proliferation. Additionally, these compounds may possess the ability to induce apoptosis in cancer cells, further contributing to their therapeutic potential in oncology .

Neuroprotective Effects

Compounds with pyrimidine structures have been investigated for their neuroprotective effects. They may offer protection against neurotoxicity by modulating neurotransmitter systems or by reducing oxidative stress within the nervous system. This can be particularly beneficial in the treatment of neurodegenerative diseases where oxidative damage and neurotransmitter imbalance are key pathological features .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrimidine derivatives stem from their ability to inhibit the production of pro-inflammatory cytokines and mediators. By doing so, they can reduce inflammation and alleviate symptoms associated with inflammatory diseases. This makes them valuable in the research of new treatments for conditions like arthritis, asthma, and inflammatory bowel disease .

Antioxidant Effects

Oxidative stress is implicated in the pathogenesis of various diseases, and antioxidants are crucial in mitigating these effects. Pyrimidine derivatives have shown potential as antioxidants, scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This antioxidant activity can be harnessed in the development of therapies for diseases where oxidative stress plays a significant role .

Enzyme Inhibition

Certain pyrimidine derivatives are known to inhibit enzymes that are important in disease processes. For example, they can inhibit acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting this enzyme can be beneficial in treating diseases like Alzheimer’s, where acetylcholine levels are typically reduced .

properties

IUPAC Name |

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(4-cyanophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS/c21-16-5-1-15(2-6-16)11-23-18-9-20(25-13-24-18)28-12-19(27)26-17-7-3-14(10-22)4-8-17/h1-9,13H,11-12H2,(H,26,27)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQZLXTWHNWBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

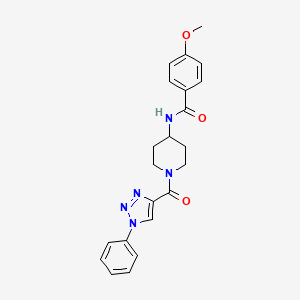

![Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2973676.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2973679.png)

![(Z)-ethyl 1-cyclohexyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2973681.png)

![11-(4-Butoxyphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2973682.png)

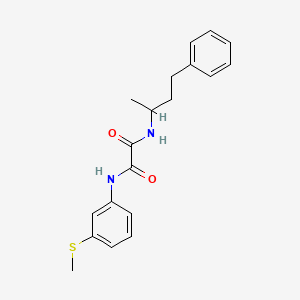

![N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide](/img/structure/B2973686.png)

![1,8-Diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraen-5-amine](/img/structure/B2973692.png)

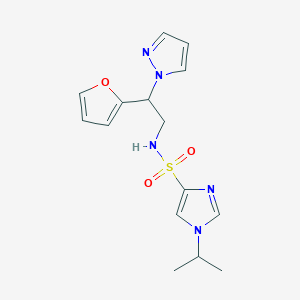

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973694.png)